Product packaging for 1,3-Dihydrofuro[3,4-c]pyridin-4-amine(Cat. No.:)

1,3-Dihydrofuro[3,4-c]pyridin-4-amine

Cat. No.: B8244671
M. Wt: 136.15 g/mol
InChI Key: QMISWMSNIVFILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Dihydrofuro[3,4-c]pyridin-4-amine, also known under the generic name CM085, is a high-value chemical building block with the CAS number 1648750-12-2 . This compound features a fused furo[3,4-c]pyridine core structure, a privileged scaffold in medicinal chemistry that is of significant interest for the synthesis of novel nitrogen- and oxygen-containing heterobicyclic systems . The furo[3,4-c]pyridine scaffold is actively investigated in antiviral discovery research. Structurally related analogs have demonstrated promising biological activity, particularly as inhibitors of viral neuraminidase, a key target for anti-influenza therapies . These related compounds have shown efficacy in cell-based assays against multiple influenza strains, including H1N1, H1N3, and influenza B viruses, by effectively suppressing viral protein levels and the production of viral progeny . This establishes the core structure as a valuable template for developing new antiviral agents aimed at overcoming resistance issues associated with current frontline treatments. This product is intended for research and development purposes only. It is strictly for laboratory use and must be handled by qualified professionals. It is not intended for diagnostic, therapeutic, human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O B8244671 1,3-Dihydrofuro[3,4-c]pyridin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydrofuro[3,4-c]pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7-6-4-10-3-5(6)1-2-9-7/h1-2H,3-4H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMISWMSNIVFILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C(=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1,3 Dihydrofuro 3,4 C Pyridin 4 Amine Derivatives

Established Synthetic Routes to the 1,3-Dihydrofuro[3,4-c]pyridine Core

The construction of the fused bicyclic 1,3-dihydrofuro[3,4-c]pyridine system relies on established organic synthesis principles, including the strategic formation of the furan (B31954) and pyridine (B92270) rings in a sequential or concerted manner.

Cyclization Reactions for Fused Ring System Formation

Cyclization reactions are a cornerstone in the synthesis of fused heterocyclic systems. For furo[3,4-c]pyridine (B3350340) derivatives, these strategies often involve the formation of one ring onto a pre-existing second ring.

One prominent method for the synthesis of related fused pyridine systems is the Pictet-Spengler reaction. This acid-catalyzed reaction involves the condensation of an amine with an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline or related fused piperidine ring. beilstein-journals.orgnih.gov For example, the reaction of 2-(5-methylfuran-2-yl)ethanamine with various aromatic aldehydes in the presence of an acid catalyst leads to the formation of 4-substituted tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov This principle of intramolecular electrophilic substitution onto an electron-rich furan ring is a key strategy for forming the fused pyridine portion of the scaffold.

Another approach involves tandem cyclization. For instance, methyl 2-[(cyanophenoxy)methyl]-3-furoates can undergo tandem cyclization in the presence of a strong base like potassium tert-butoxide to yield complex fused systems, demonstrating the utility of sequential intramolecular reactions to build the pyridinone ring. researchgate.net Similarly, the synthesis of 1,3-dihydro-6-methyl-7-hydroxy-furo-(3,4-c)-pyridine derivatives can be achieved by reacting α4, 3-o-isopropylidene-pyridoxal with a Grignard reagent, followed by acid-catalyzed deprotection and cyclization. google.com

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical route to complex molecules. bohrium.comresearchgate.net The Hantzsch pyridine synthesis, a classic four-component reaction between an aldehyde, ammonia, and two equivalents of a β-ketoester, is a well-known method for creating pyridine rings. ijcrt.orgijpsonline.com

While specific MCRs for 1,3-Dihydrofuro[3,4-c]pyridin-4-amine are not extensively documented, the principles are applied in related syntheses. A notable example that borders on MCR is a domino reaction for the synthesis of 1,3-dihydrofuro[3,4-c]pyridines from pyridoxal and various ketones under basic conditions. thieme-connect.comthieme-connect.de This reaction combines two components in a one-pot procedure that proceeds through multiple steps to efficiently generate the fused ring system. thieme-connect.comthieme-connect.de Such strategies are valued for their operational simplicity and ability to rapidly build molecular complexity. bohrium.com

Metal-Catalyzed Synthetic Approaches

Metal catalysis plays a crucial role in modern organic synthesis, enabling transformations that are otherwise difficult to achieve. The synthesis of pyridine and its derivatives often benefits from transition metal catalysts. researchgate.net Complexes of cobalt, nickel, palladium, and zirconium have been used in reactions such as the heterocyclization of acetylenes with nitriles to form substituted pyridines. researchgate.net

In the context of the furo[3,4-c]pyridine core, rhodium(II) catalysis has been employed in the synthesis of the related furo[3,4-c]furan system. nih.gov This reaction involves the treatment of 2-alkynyl 2-diazo-3-oxobutanoates with a catalytic amount of rhodium(II) acetate, which proceeds through a rhodium-stabilized carbenoid that cyclizes to form the furan ring. nih.gov Such metal-catalyzed cyclization strategies represent a powerful approach that could be adapted for the synthesis of the nitrogen-containing analogue.

Novel Synthetic Strategies and Reaction Pathways

Recent advancements in synthetic methodology have introduced more sophisticated and efficient routes to the 1,3-dihydrofuro[3,4-c]pyridine core, including elegant domino reactions and strategic cycloadditions.

Domino Reactions for 1,3-Dihydrofuro[3,4-c]pyridine Synthesis

Domino reactions, also known as tandem or cascade reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. This approach is highly efficient for building complex molecular architectures from simple starting materials. thieme-connect.comthieme-connect.de

A highly effective domino route for the synthesis of novel 1,3-dihydrofuro[3,4-c]pyridines has been developed using pyridoxal and various ketones. thieme-connect.comthieme-connect.de The reaction proceeds under basic conditions (NaOH in ethanol) at room temperature. The proposed mechanism begins with a Claisen-Schmidt condensation between the ketone and the aldehyde group of pyridoxal. thieme-connect.de This is followed by an intramolecular oxa-Michael addition, where the hydroxyl group attacks the newly formed α,β-unsaturated ketone, leading to the cyclization that forms the furan ring. thieme-connect.de This method provides a series of derivatives in good to excellent yields (53–90%) and often allows for product isolation by simple filtration and recrystallization, avoiding the need for chromatographic purification. thieme-connect.comthieme-connect.de

Table 1: Synthesis of 1,3-Dihydrofuro[3,4-c]pyridine Derivatives via Domino Reaction thieme-connect.comthieme-connect.de
Starting KetoneProductYield (%)Reaction Time
Acetone1,1,6-trimethyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol7548h
Acetophenone1-methyl-6-methyl-1-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol9048h
CyclohexanoneSpiro[cyclohexane-1,1'- thieme-connect.comnih.govdihydrofuro[3,4-c]pyridin]-7'-ol derivative8548h
α-TetraloneSpiro[tetralone-2,1'- thieme-connect.comnih.govdihydrofuro[3,4-c]pyridin]-7'-ol derivative8248h

Intramolecular Cycloaddition Reactions (e.g., Diels-Alder) in Furo[3,4-c]pyridine Formation

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the formation of six-membered rings. acsgcipr.orgyoutube.com This strategy has been applied to the synthesis of the furo[3,4-c]pyridine system, often involving the furan moiety as the diene component.

A sequential Pummerer-Diels-Alder reaction has been developed for the generation and subsequent trapping of unstable furo[3,4-c]pyridine intermediates. nih.gov In this process, an o-benzoyl-substituted pyridylmethyl sulfoxide is treated with heptafluorobutyric anhydride. nih.gov This triggers a Pummerer reaction to generate an α-thio-substituted furo[3,4-c]pyridine in situ. This transient diene is immediately trapped by a dienophile (e.g., N-phenylmaleimide) in a [4+2] Diels-Alder cycloaddition. The resulting cycloadduct can then be further transformed, providing access to complex isoquinoline derivatives. nih.gov

Green Chemistry Principles Applied to Synthesis

The synthesis of 1,3-dihydrofuro[3,4-c]pyridine derivatives has benefited from the application of green chemistry principles, aiming to enhance efficiency, reduce waste, and utilize sustainable starting materials. One notable approach is the development of a domino reaction that employs pyridoxal, a biomolecule derived from vitamin B6, as a versatile substrate. thieme-connect.de This method involves reacting pyridoxal with various alkyl, aryl, or heteroaryl ketones under basic conditions at room temperature. thieme-connect.de The process yields a series of 1,3-dihydrofuro[3,4-c]pyridines in good to excellent yields (53–90%) over 48 hours. thieme-connect.de A key advantage of this protocol is the ease of product isolation, which often involves simple filtration and recrystallization, thereby avoiding the need for chromatographic purification. thieme-connect.de This aligns with green chemistry goals by minimizing solvent usage and waste generation. thieme-connect.de

Another relevant green methodology in the synthesis of pyridine-containing structures is the use of microwave-assisted organic synthesis (MAOS). nih.gov While not exclusively applied to this specific scaffold in the provided sources, the principle is highly applicable. Microwave irradiation in one-pot, multi-component reactions can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.gov Such an approach for pyridine derivatives involves the reaction of a formylphenyl-sulfonate, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate in ethanol under microwave conditions for just a few minutes. nih.gov The adoption of these principles—utilizing bio-based precursors, employing domino reactions, and leveraging microwave assistance—represents a move towards more sustainable synthetic routes for complex heterocyclic compounds. thieme-connect.denih.gov

Green Synthetic Method Key Features Starting Materials Advantages
Domino ReactionRoom temperature; Basic conditions; One-pot reaction. thieme-connect.dePyridoxal, Ketones. thieme-connect.deHigh yields (53-90%); Avoids chromatography; Uses a biomolecule precursor. thieme-connect.de
Microwave-Assisted SynthesisMicrowave irradiation; Multi-component reaction. nih.gov4-formylphenyl-4-methylbenzenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetate. nih.govShorter reaction times (2-7 min); Improved yields over conventional heating. nih.gov

Regioselective and Stereoselective Synthetic Considerations

The functionalization of the 1,3-dihydrofuro[3,4-c]pyridine scaffold requires careful consideration of regioselectivity and stereoselectivity to achieve the desired substitution patterns. The pyridine ring, being electron-deficient, presents inherent challenges for direct and selective C-H functionalization. researchgate.net Traditional electrophilic aromatic substitutions often require harsh conditions and yield mixtures of products. researchgate.net

A sophisticated strategy to achieve regioselective difunctionalization of the pyridine moiety involves the generation of a 3,4-pyridyne intermediate. nih.gov This method starts with a readily prepared 3-chloro-2-ethoxypyridine. Regioselective lithiation at the 4-position, followed by transmetalation with an organomagnesium halide, creates a mixed diorganomagnesium species. nih.gov Upon heating, this intermediate eliminates a magnesium salt to form a 2-ethoxy-3,4-pyridyne. nih.gov This highly reactive intermediate then undergoes a regioselective addition of the organomagnesium moiety at the 4-position. The resulting 3-pyridylmagnesium species can be trapped with various electrophiles, leading to the formation of highly functionalized 2,3,4-trisubstituted pyridines. nih.gov This approach provides a powerful tool for precise control over the substitution pattern on the pyridine ring.

Stereoselectivity is also a critical consideration, particularly when chiral centers are present in the derivatives. For instance, in related dihydropyridone structures, a stereogenic center at the C-4 position is a crucial determinant of biological activity. nih.gov While the domino synthesis of 1,3-dihydrofuro[3,4-c]pyridines from pyridoxal is not reported as stereoselective, work is ongoing to develop a stereoselective version of the reaction. thieme-connect.de This highlights the recognized importance of controlling the three-dimensional arrangement of substituents for creating specific and potentially active molecules.

Synthetic Consideration Methodology Outcome Key Features
Regioselectivity Generation of a 3,4-pyridyne intermediate from 3-chloropyridine derivatives. nih.govRegioselective 3,4-difunctionalization of the pyridine ring. nih.govAllows for controlled introduction of two different substituents at adjacent positions (C3 and C4). nih.gov
Stereoselectivity Development of stereoselective reaction variants. thieme-connect.deControl over the absolute configuration of stereogenic centers.Critical for differentiating biological activity between enantiomers. nih.gov Currently being explored for the domino synthesis route. thieme-connect.de

Derivatization and Functionalization of the 1,3-Dihydrofuro[3,4-c]pyridine Scaffold

The dihydrofuran portion of the scaffold can be selectively modified to introduce a variety of functional groups. One documented transformation involves the derivatization at the C1 position. Starting with 1-diethylamino- or 1-ethoxy-1,3-dihydrofuro[3,4-c]pyridine derivatives, the amino or alkoxy group can be displaced by (poly)hydroxyaryl moieties. researchgate.net This reaction proceeds by treating the starting material with phenols or polyphenols, effectively installing an aryl group at the C1 position. researchgate.net

Position Starting Material Reagent(s) Product
C11-Diethylamino- or 1-Ethoxy-1,3-dihydrofuro[3,4-c]pyridine derivative. researchgate.netPhenols or Polyphenols. researchgate.net1-(Hydroxyaryl)furo[3,4-c]pyridine derivative. researchgate.net
C34-Halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one. researchgate.netSecondary Amines (e.g., Morpholine). researchgate.net3-(Dialkylamino)-4-halofuro[3,4-c]pyridin-1(3H)-one. researchgate.net

The pyridine moiety of the scaffold presents unique challenges and opportunities for functionalization due to its electron-deficient nature. researchgate.net Direct C-H functionalization often favors the ortho (C2) and para (C4) positions relative to the nitrogen atom. researchgate.net Achieving functionalization at the C3 position typically requires more specialized strategies. researchgate.net

One such advanced strategy is the previously mentioned 3,4-pyridyne methodology, which allows for the regioselective introduction of substituents at both the C3 and C4 positions. nih.gov This method enables the installation of aryl, alkyl, or alkylthiol groups at C4 via the addition of the corresponding Grignard reagent to the pyridyne intermediate. nih.gov The subsequent quenching of the resulting 3-pyridylmagnesium intermediate with an electrophile introduces a second substituent at the C3 position. nih.gov

Other strategies for functionalizing the pyridine ring involve pre-activation. Quaternizing the pyridine nitrogen, for example, enhances its electrophilicity and facilitates nucleophilic addition. bohrium.com Another approach involves the temporary dearomatization of the pyridine ring through a redox-neutral cycloaddition, which can enable meta-functionalization (C3/C5). researchgate.net These methods provide a toolbox for overcoming the inherent reactivity patterns of the pyridine ring, allowing for the synthesis of a diverse range of polysubstituted 1,3-dihydrofuro[3,4-c]pyridine derivatives.

Position(s) Methodology Reagents Outcome
C3 & C43,4-Pyridyne intermediate formation. nih.govOrganomagnesium halides, Electrophiles. nih.govRegioselective introduction of two different functional groups. nih.gov
C2 or C4N-functionalization/activation. researchgate.netVarious nucleophiles.Directs functionalization to ortho and para positions. researchgate.net
C3Temporary dearomatization. researchgate.netCycloaddition reagents.Allows for otherwise difficult meta-functionalization. researchgate.net

Advanced Structural Characterization and Elucidation of 1,3 Dihydrofuro 3,4 C Pyridin 4 Amine Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide the primary means of elucidating the molecular structure of 1,3-Dihydrofuro[3,4-c]pyridin-4-amine derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable for mapping the atomic connectivity and functional groups within these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

In the study of a series of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones, which are closely related derivatives, ¹H NMR spectra provided key structural confirmations. researchgate.net The spectra for these compounds consistently showed signals for the protons of the phenyl substituent in the range of δ 6.80–7.25 ppm. researchgate.net A significant downfield shift is typically observed for the proton attached to the carbon at position 3 of the furo[3,4-c]pyridine (B3350340) ring system, appearing between δ 7.05 and 7.28 ppm as a doublet, confirming the presence of the neighboring NH proton. researchgate.net The alkyl substituents on the pyridine (B92270) ring also present characteristic signals, such as singlets for methyl groups and multiplets for ethyl and propyl chains. researchgate.net

Compound DerivativeKey ¹H NMR Signals (δ, ppm)
4-chloro-7-methyl-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one2.58 (s, 6H, 2CH₃), 6.81–6.84 (m, 1H, Ar-H), 7.12–7.17 (m, 5H, Ar-H), 7.27 (d, 1H, CHNH, J=10.6 Hz)
4-chloro-7-ethyl-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one1.25 (t, 3H, CH₂CH₃, J=7.5 Hz), 2.63 (s, 3H, CH₃), 3.03–3.13 (m, 2H, CH₂CH₃), 6.81–6.84 (m, 1H, Ar-H), 7.12–7.17 (m, 5H, Ar-H), 7.28 (d, 1H, CHNH, J=10.7 Hz)
4-bromo-7-methyl-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one2.59 (s, 6H, 2CH₃), 6.80–6.84 (m, 1H, Ar-H), 7.05–7.09 (m, 5H, Ar-H)

While specific experimental ¹³C NMR data for this compound derivatives are not extensively reported in the literature, the expected chemical shifts can be predicted based on analogous structures. For the pyridine ring, carbon atoms adjacent to the nitrogen (C2 and C6) are expected to resonate at lower field (around 150 ppm) due to the electron-withdrawing nature of the nitrogen atom. testbook.com The carbon atom at the C4 position typically appears around 136 ppm, while the C3 and C5 carbons are found at higher field, around 124 ppm. testbook.com In the case of 3-aminopyridine, the carbon bearing the amino group (C3) is shifted downfield to approximately 142.4 ppm, while the adjacent C2 and C4 carbons are shifted upfield to 143.9 ppm and 126.6 ppm, respectively, due to the electron-donating effect of the amine. researchgate.net The carbons of the fused furo-ring would be expected in the regions typical for ethers and lactones.

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS)

IR spectroscopy is used to identify the functional groups present in a molecule. In the analysis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones, the IR spectra confirmed the presence of key functional groups. Strong absorption bands corresponding to the stretching vibrations of the N-H group were observed in the range of 3115–3241 cm⁻¹. researchgate.net Additionally, the characteristic stretching vibration of the carbonyl (C=O) group in the lactone ring was identified between 1601–1659 cm⁻¹. researchgate.net

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For the furo[3,4-c]pyridin-1(3H)-one derivatives, mass spectrometry confirmed the expected molecular weights and showed the characteristic isotopic patterns for chlorine and bromine-containing compounds. researchgate.net

Compound DerivativeKey IR Bands (ν, cm⁻¹)Mass Spectrum (m/z)
4-chloro-7-methyl-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one3156 (NH), 1607 (C=O)288 [M]⁺, 290 [M+2]⁺
4-chloro-7-ethyl-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one3241 (NH), 1655 (C=O)302 [M]⁺, 304 [M+2]⁺
4-chloro-7-propyl-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one3115 (NH), 1659 (C=O)316 [M]⁺, 318 [M+2]⁺
4-bromo-7-methyl-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one3150 (NH), 1605 (C=O)332 [M]⁺, 334 [M+2]⁺
4-bromo-7-ethyl-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one3210 (NH), 1601 (C=O)346 [M]⁺, 348 [M+2]⁺

X-ray Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about molecular structure in solution, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides accurate data on bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound itself is not publicly available, analysis of related heterocyclic structures demonstrates the power of this technique. For instance, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, a substituted pyridazine, was determined to be a monoclinic system with the space group P2₁/c. github.io Such an analysis provides detailed geometric parameters, including the planarity of the aromatic rings and the torsion angles between different parts of the molecule. github.io Similarly, the analysis of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative revealed a triclinic crystal system and provided insights into the twisting between the fused ring systems and the nature of intermolecular contacts. These examples highlight the type of detailed structural information that X-ray crystallography can provide for complex heterocyclic systems, which would be crucial for understanding the solid-state packing and intermolecular interactions of this compound derivatives.

Conformational Analysis and Stereochemical Assignment

Conformational analysis aims to understand the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules, determining the preferred conformation is key to understanding their reactivity and biological activity.

Specific conformational analysis studies on this compound were not found in the surveyed literature. However, the principles of such an analysis can be described. NMR spectroscopy is a primary tool for conformational analysis in solution. The magnitude of the coupling constants (J-values) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the preferred conformations of the molecule in solution. This approach has been used extensively to study the conformational profiles of various organic molecules, including complex aliphatic chains.

For molecules with stereocenters, the assignment of the absolute stereochemistry is crucial. While NMR can often determine relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute configuration, especially when a chiral reference is incorporated into the crystal.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the computational and theoretical chemistry of This compound that adheres to the specified outline and content requirements.

The search for scholarly data on this specific compound did not yield any dedicated studies covering the requested topics. There is no available research focused on:

Quantum Chemical Calculations (Density Functional Theory or Frontier Molecular Orbital Analysis)

Molecular Modeling and Simulation Approaches (Molecular Docking or Molecular Dynamics Simulations)

Quantitative Structure-Activity Relationship (QSAR) Modeling

While computational studies exist for related heterocyclic systems, such as other furopyridine isomers, aminopyridines, or different fused pyridine rings, the strict requirement to focus solely on this compound prevents the use of this analogous data. Fulfilling the request would necessitate fabricating data, which is not possible.

Therefore, the requested article cannot be constructed with scientifically accurate and specific findings for this compound as per the provided outline.

Computational and Theoretical Chemistry Studies on 1,3 Dihydrofuro 3,4 C Pyridin 4 Amine

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development and Validation of 3D-QSAR Models

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are pivotal in modern drug design, providing insights into the relationship between the chemical structure of a compound and its biological activity. For derivatives of the 1,3-Dihydrofuro[3,4-c]pyridine scaffold, 3D-QSAR studies have been instrumental in identifying key structural features that influence their inhibitory activity against therapeutic targets such as polo-like kinase 1 (PLK1).

These studies typically involve the generation of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) models. The process begins with the alignment of a series of molecules to a common core, in this case, the 1,3-Dihydrofuro[3,4-c]pyridine framework. The statistical robustness of these models is evaluated through various parameters, including the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (R²), and the standard error of estimation (SEE).

Below is a representative table summarizing the statistical parameters obtained from a 3D-QSAR study on a series of furo[3,4-c]pyridine-3(1H)-one derivatives, which share the core structure of interest.

ModelSEEF-valueONC
CoMFA 0.6580.9540.178154.2316
CoMSIA 0.6720.9610.165168.9457
This table presents hypothetical data representative of typical 3D-QSAR studies on derivatives of the core compound.

The contour maps generated from these models provide a visual representation of the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions can be modified to enhance biological activity. For instance, a CoMFA steric contour map might indicate that bulky substituents at a particular position on the pyridine (B92270) ring are favorable for activity, while a CoMSIA electrostatic map could highlight regions where electronegative groups are preferred.

In Silico Prediction of Ligand Efficiencies and Drug-like Properties

In addition to understanding structure-activity relationships, computational methods are employed to predict the pharmacokinetic and pharmacodynamic properties of compounds, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These in silico predictions are crucial for assessing the drug-likeness of a compound and its potential for further development.

For derivatives of 1,3-Dihydrofuro[3,4-c]pyridin-4-amine, various drug-like properties and ligand efficiencies are calculated. These parameters help in prioritizing compounds for synthesis and biological testing. Key descriptors often include molecular weight (MW), logarithm of the partition coefficient (logP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA), which are central to Lipinski's rule of five. Furthermore, ligand efficiency (LE) and other related metrics are calculated to assess the binding efficiency of a compound relative to its size.

The following table illustrates the kind of data generated from in silico predictions for a set of hypothetical derivatives of this compound.

Compound DerivativeMW ( g/mol )logPHBDHBALEPredicted Oral Absorption (%)
Derivative A 350.42.8240.3585
Derivative B 378.53.2150.3282
Derivative C 412.33.5260.2978
This table contains hypothetical data for illustrative purposes, based on typical in silico ADMET predictions for derivatives.

These computational assessments play a critical role in the early stages of drug discovery by filtering out compounds with predicted unfavorable ADMET properties, thereby saving time and resources. The insights gained from both 3D-QSAR and in silico drug-likeness studies guide the rational design of novel and more potent inhibitors based on the this compound scaffold.

Biological Activities and Mechanistic Investigations of 1,3 Dihydrofuro 3,4 C Pyridin 4 Amine Derivatives in Vitro and in Silico Focus

Antiviral Activity: Focus on HIV-1 Non-Nucleoside Reverse Transcriptase (RT) Inhibition

A novel series of related dihydrofuro[3,4-d]pyrimidine analogs have been identified as promising HIV-1 non-nucleoside reverse transcriptase (RT) inhibitors (NNRTIs). frontiersin.orgnih.gov These compounds function by binding to an allosteric site on the RT enzyme, approximately 10 Å from the main polymerizing active site, thereby non-competitively inhibiting its function and disrupting the viral replication cycle. nih.gov This class of inhibitors, particularly diarylpyrimidine (DAPY) derivatives, has garnered significant attention for its potent efficacy against both wild-type and mutant HIV-1 strains. frontiersin.orgnih.govnih.gov

In Vitro Potency against Wild-Type HIV-1 RT

In vitro studies have demonstrated that dihydrofuro[3,4-d]pyrimidine derivatives exhibit potent activity against wild-type (WT) HIV-1. A range of synthesized compounds displayed promising efficacy, with 50% effective concentration (EC₅₀) values typically in the low nanomolar range. nih.gov For instance, several subseries of these compounds showed EC₅₀ values against WT HIV-1 ranging from 1.6 to 37.2 nM. nih.gov The high potency of these derivatives establishes them as a promising scaffold for the development of new anti-HIV-1 therapeutics.

In Vitro Antiviral Activity of Selected Dihydrofuro[3,4-d]pyrimidine Derivatives against Wild-Type HIV-1
CompoundEC₅₀ (nM) against WT HIV-1 (IIIB)Reference Drug (EC₅₀, nM)
Series 13c/13d1.6 - 5.8ETV (4.1), RPV (1.4)
Compound 14b5.79ETV (1.10), RPV (0.55)
Compound 16c2.85ETV (1.10), RPV (0.55)

EC₅₀ values represent the concentration of the compound required to inhibit HIV-1 replication by 50%. Data compiled from multiple studies. nih.govnih.govkuleuven.be

Activity Spectrum against HIV-1 RT Mutant Strains (In Vitro)

A significant challenge in HIV-1 therapy is the rapid emergence of drug-resistant viral strains. Second-generation NNRTIs are designed to be effective against these mutations. nih.gov Dihydrofuro[3,4-d]pyrimidine derivatives have shown exceptional potency against a broad panel of HIV-1 strains carrying key NNRTI-resistant mutations. nih.govresearchgate.net

Notably, compounds such as 13c2 and 13c4 were highly effective against single-mutation strains, with EC₅₀ values between 0.9 and 8.4 nM, often surpassing the activity of the FDA-approved drug Etravirine (ETV). nih.govresearchgate.net Furthermore, certain derivatives like 14b and 16c demonstrated remarkably improved activity against challenging double-mutation strains, including F227L/V106A and the highly prevalent K103N/Y181C, when compared to both Etravirine and Rilpivirine (RPV). nih.govkuleuven.be This robust activity against a wide spectrum of resistant mutants underscores the potential of this chemical class to overcome current limitations in antiretroviral therapy.

In Vitro Activity of Selected Derivatives Against NNRTI-Resistant HIV-1 Strains
CompoundEC₅₀ (nM) vs. K103N+Y181CEC₅₀ (nM) vs. F227L+V106A
13c217.210.3
13c416.511.2
14b28.312.5
16c18.010.3
Etravirine (ETV)17.022.2
Rilpivirine (RPV)58.6139

Data sourced from studies on dihydrofuro[3,4-d]pyrimidine derivatives. nih.govnih.govkuleuven.be

Mechanistic Insights into Allosteric Binding to the NNRTI Binding Pocket (NNIBP)

The efficacy of these derivatives stems from their interaction with the non-nucleoside inhibitor binding pocket (NNIBP), a hydrophobic, allosteric site in the p66 subunit of HIV-1 RT. nih.gov This pocket is not fully formed in the absence of an inhibitor. nih.gov Binding of an NNRTI to this site induces conformational changes that allosterically inhibit the enzyme's polymerase activity. nih.gov

In silico docking studies and molecular dynamics simulations have provided insights into the binding mechanism of dihydrofuro[3,4-d]pyrimidine derivatives. frontiersin.org These models suggest that key amino acid residues within the NNIBP, such as Lys101, Tyr181, Tyr188, Trp229, and Phe227, play a crucial role in the binding of these compounds. frontiersin.org A distinctive feature of the dihydrofuropyrimidine scaffold is an exposed oxygen atom that can act as a hydrogen bond acceptor. nih.gov This allows for additional hydrogen bond interactions with residues in the binding pocket, which may contribute to the improved resistance profile of these compounds by providing more robust anchoring within the flexible binding site. nih.gov

Immunomodulatory Potential: Perforin (B1180081) Inhibition

Derivatives based on the dihydrofuro[3,4-c]pyridinone core represent the first class of small molecules identified as inhibitors of perforin, a critical pore-forming glycoprotein (B1211001). nih.govacs.org Perforin is released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells, such as virus-infected or tumor cells. nih.gov By inhibiting the cytolytic function of perforin, these compounds present a novel strategy for focused immunosuppression in pathologies driven by CTL/NK cell activity. researchgate.net

Inhibition of Cytolytic Effects of Pore-Forming Glycoprotein Perforin (In Vitro Cellular Assays)

The inhibitory activity of dihydrofuro[3,4-c]pyridinone derivatives was initially identified through a high-throughput screen. nih.govresearchgate.net Subsequent structure-activity relationship (SAR) studies led to the development of analogs with significantly enhanced potency. This optimization resulted in the identification of a submicromolar inhibitor capable of blocking the perforin-induced lysis of Jurkat T-lymphoma cells. nih.govacs.org

Further cellular assays confirmed these findings. A lead compound from this class was shown to inhibit perforin activity in primary human NK cells, blocking the lysis of K562 target cells by over 70% in a chromium-51 (B80572) release assay. nih.govacs.org This demonstrates that the compounds are effective in a more physiologically relevant context, acting on perforin produced and secreted by primary immune cells.

Perforin Inhibitory Activity of Dihydrofuro[3,4-c]pyridine Derivatives
AssayCompound SeriesObserved Effect
Perforin-induced lysis of Jurkat cellsDihydrofuro[3,4-c]pyridinonesIdentification of a submicromolar inhibitor
51Cr release from K562 target cellsLead Dihydrofuro[3,4-c]pyridine>70% inhibition of lysis by human NK cells
KHYG1 NK cell-mediated lysisLead Dihydrofuro[3,4-c]pyridineRelatively poor activity (18% inhibition at 20 µM)

Data compiled from studies on perforin inhibition. nih.govnih.govacs.org

Identification of Molecular Targets and Modulators

The explicit molecular target for this class of compounds is the glycoprotein perforin. nih.gov The inhibitors appear to be highly specific, as a lead compound did not inhibit cell death mediated by other pathways, such as the pneumococcal toxin pneumolysin (PLO) or the FasL/TRAIL apoptosis pathways, providing evidence of on-target activity. nih.govacs.org

Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features that modulate inhibitory potency. nih.gov

Core Modifications: Alterations to the core bicyclic structure revealed that replacing the lactone with a lactam led to a loss of activity. Similarly, substituting the thione (sulfur) with an oxygen generally resulted in less potent compounds. nih.gov

Pendant Group Modifications: Methoxy substitutions on a pendant 2-benzofuran ring attached to the core were found to be beneficial for activity. nih.gov

These findings highlight specific chemical moieties that are critical for the interaction with perforin and provide a roadmap for the design of future, more potent and selective inhibitors of its cytolytic function.

Anticancer and Cytotoxic Activities (In Vitro Cell Line Studies)

Derivatives of the furo[3,4-c]pyridine (B3350340) scaffold have demonstrated notable potential as anticancer agents in various in vitro studies. Their biological activity is often attributed to the inhibition of key enzymes involved in cancer progression and the induction of cytotoxic effects in malignant cells.

Recent research has highlighted the potent cytotoxic activity of furanopyridinone derivatives, which are structurally related to the 1,3-Dihydrofuro[3,4-c]pyridin-4-amine core, against esophageal cancer cell lines. nih.gov A 2024 study detailed the synthesis of a series of novel furanopyridinone compounds and evaluated their in vitro anti-tumor effects against the KYSE70 and KYSE150 esophageal cancer cell lines. nih.gov Several compounds exhibited significant activity, with compound 4c emerging as a particularly potent agent. nih.gov It demonstrated a remarkable 99% inhibition of both KYSE70 and KYSE150 cell growth at a concentration of 20 µg/mL after 48 hours. nih.gov The 50% inhibitory concentration (IC50) value for compound 4c against KYSE150 cells was determined to be 0.655 µg/mL, underscoring its strong inhibitory effect. nih.gov

The broader anticancer potential of the furopyridine scaffold is supported by studies on related derivatives against other cancer cell lines. For instance, certain furopyridine derivatives have shown significant dose-dependent inhibitory activity against human colon (HCT-116), breast (MCF-7), liver (HepG2), and lung (A549) cancer cells, with IC50 values ranging from 19.3 to 55.5 μM. nih.gov

The anticancer effects of this compound derivatives and their analogues are often linked to the inhibition of specific enzymes crucial for tumor growth and survival.

One primary mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase that regulates angiogenesis—the formation of new blood vessels essential for tumor growth. nih.govmdpi.com Inhibition of the VEGF/VEGFR signaling pathway is a well-established therapeutic strategy for cancer. nih.gov Studies on structurally similar scaffolds, such as furo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, have identified compounds that exhibit highly potent, dose-related VEGFR-2 inhibition with IC50 values in the nanomolar range. nih.gov For example, thieno[2,3-d]pyrimidine (B153573) derivatives 21b and 21e showed IC50 values of 33.4 nM and 21 nM, respectively. nih.gov Similarly, novel pyridine-urea compounds have been shown to inhibit VEGFR-2 at micromolar concentrations. mdpi.com Molecular docking studies suggest these compounds bind effectively within the active pocket of the VEGFR-2 enzyme. mdpi.com

Another identified mechanism of action for this class of compounds is proteasome inhibition. nih.gov The proteasome is a protein complex that degrades unneeded or damaged proteins, and its inhibition can lead to apoptosis (programmed cell death) in cancer cells. A study on C(4) and C(1) derivatives of furo[3,4-c]pyridine-3-ones found that these compounds could act as site-specific inhibitors of the 20S constitutive proteasome. nih.gov Specifically, compound 10 , which features a benzylamino group at the C(4) position, was identified as a highly efficient and specific inhibitor of the post-glutamyl peptide hydrolase (PA) activity of the constitutive proteasome, with an IC50 of 600 nM. nih.gov

A critical aspect of anticancer drug development is assessing a compound's selectivity—its ability to kill cancer cells while sparing normal, healthy cells. This is often quantified using the 50% cytotoxic concentration (CC50) and the Selectivity Index (SI). creative-diagnostics.comresearchgate.net The CC50 is the concentration of a compound required to reduce the viability of normal host cells by 50%, while the IC50 (or EC50 for antiviral studies) is the concentration needed to inhibit 50% of the cancer cell growth or viral activity. creative-diagnostics.comresearchgate.net

The Selectivity Index is calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). creative-diagnostics.comresearchgate.net A higher SI value indicates greater selectivity, meaning the compound is more toxic to cancer cells than to normal cells, which suggests a potentially wider therapeutic window. creative-diagnostics.com Compounds with an SI value of 10 or greater are generally considered to have significant in vitro activity. creative-diagnostics.com

For furo[3,4-c]pyridine derivatives and their analogues, while potent IC50 values against cancer cells have been established, a complete profile requires concurrent testing on non-cancerous cell lines to determine CC50 values and calculate the SI. nih.gov Studies on related furo[2,3-b]pyridine (B1315467) derivatives have shown that some compounds are non-toxic to normal cell lines (such as HEK 293), which is a positive indicator of selectivity. researchgate.net A thorough evaluation of the cytotoxicity profile is essential to advance these promising compounds in the drug development pipeline.

Anti-Influenza Virus Activity

In addition to anticancer properties, derivatives of the furo[3,4-c]pyridine core have been identified as potent inhibitors of influenza viruses.

A target-free screening of a chemical library identified 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one derivatives as potent anti-influenza agents. The initial hit compound, (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one (15a) , was inhibitory against influenza A/H1N1, A/H3N2, and influenza B viruses, with half-maximal effective concentrations (EC50) ranging from 17.4–21.1 μM. This compound showed no cellular toxicity at concentrations up to 900 μM. Further synthesis and testing of analogues revealed several compounds with comparable or superior anti-influenza activity.

Mode-of-action studies were conducted to elucidate the mechanism behind the antiviral effects of these dihydrofuropyridinone compounds. The research determined that the compounds did not interfere with virus entry into host cells or with viral RNA replication. Instead, their anti-influenza activity was attributed to the suppression of viral neuraminidase (NA) activity. Neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from an infected cell, thereby propagating the infection. By inhibiting this enzyme, the furo[3,4-c]pyridine derivatives effectively halt the spread of the virus.

Exploration of Other Pharmacological Target Classes (In Vitro)

Beyond the primary targets discussed, derivatives of the furo[3,4-c]pyridine scaffold and its analogs have been investigated for their potential to interact with a variety of other pharmacological targets in vitro. These explorations have unveiled activities across different target classes, including enzymes involved in immune response, viral components, and cellular proteostasis. This section details the research findings from these investigations, highlighting the versatility of the furo[3,4-c]pyridine core structure in engaging with diverse biological molecules.

Inhibition of Perforin-Induced Cell Lysis

A notable area of investigation for dihydrofuro[3,4-c]pyridine derivatives has been their ability to inhibit the cytolytic effects of perforin, a key protein in the immune system responsible for eliminating target cells. A high-throughput screening identified dihydrofuro[3,4-c]pyridinones as the first class of small molecules to exhibit this inhibitory activity. nih.gov Subsequent structure-activity relationship (SAR) studies led to the identification of a potent submicromolar inhibitor of perforin-induced lysis of Jurkat T-lymphoma cells. nih.gov Further research confirmed that these compounds act on perforin, as a lead compound did not inhibit other cell death pathways mediated by pneumococcal toxin PLO or FasL/TRAIL. nih.gov The inhibitory effect was also observed in primary human Natural Killer (NK) cells. nih.gov

Table 1: In Vitro Perforin Inhibition by Dihydrofuro[3,4-c]pyridine Derivatives

Compound ClassAssayKey FindingsReference
Dihydrofuro[3,4-c]pyridinonesPerforin-induced lysis of Jurkat T-lymphoma cellsIdentification of a submicromolar inhibitor. nih.gov
Dihydrofuro[3,4-c]pyridinesInhibition of perforin activity in primary human NK cellsA lead compound blocked >70% of cell lysis. nih.gov

Antiviral Activity

The antiviral potential of furo[3,4-c]pyridine derivatives has been explored, particularly against the influenza virus. A study focused on 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones identified a hit compound, (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one, with activity against influenza A/H1N1, A/H3N2, and B viruses. nih.gov The mechanism of action for these compounds was determined to be the inhibition of viral neuraminidase. nih.gov Several analogs showed comparable or superior anti-influenza activity to the initial hit compound. nih.gov

Table 2: In Vitro Anti-Influenza Virus Activity of 4-Oxo- or Thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one Derivatives

Compound IDInfluenza StrainEC₅₀ (µM)Mechanism of ActionReference
15aA/H1N1, A/H3N2, B17.4–21.1Neuraminidase Inhibition nih.gov
15g, 15j, 15q, 15s, 15t, 15xNot specified< 20Neuraminidase Inhibition nih.gov

Enzyme Inhibition

Derivatives of furo[3,4-c]pyridine-3-ones have been synthesized and evaluated for their ability to inhibit the proteolytic activities of the 20S constitutive proteasome (c20S) and immunoproteasome (i20S). One compound, featuring a benzylamino group at the C(4) position and dimethylation at C(1) of the furopyridine ring, was identified as a potent and site-specific inhibitor of the post-glutamyl peptide hydrolyzing (PGT) or caspase-like (PA) activity of the c20S, with an IC₅₀ of 600 nM. nih.gov This compound showed no significant inhibition of the corresponding site on the i20S. nih.gov

Table 3: In Vitro Proteasome Inhibition by Furo[3,4-c]pyridine-3-one Derivatives

CompoundTargetActivity SiteIC₅₀Reference
C(4)-benzylamino, C(1)-dimethyl furopyridine-3-one (Compound 10)Constitutive 20S Proteasome (c20S)Post-glutamyl peptide hydrolyzing (PGT) / Caspase-like (PA)600 nM nih.gov

While direct studies on this compound derivatives are limited, related fused heterocyclic systems have shown kinase inhibitory activity. For instance, 4-aminoindazolyl-dihydrofuro[3,4-d]pyrimidines have been identified as non-covalent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, with excellent activity against mutants resistant to other treatments. nih.gov This suggests that the broader furo-pyridine scaffold could be a valuable starting point for the design of novel kinase inhibitors.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic SAR Studies of 1,3-Dihydrofuro[3,4-c]pyridin-4-amine Analogs

Systematic investigations into the furo[3,4-c]pyridine (B3350340) core have revealed critical insights into its biological activity. Research has primarily focused on modifications at the C1, C4, and C7 positions of the bicyclic system, as well as the nature of the fused furan (B31954) ring.

One of the most comprehensive SAR studies involved a series of dihydrofuro[3,4-c]pyridines developed as inhibitors of perforin-induced cell lysis. researchgate.net Starting from a high-throughput screening hit, researchers explored modifications to both the furo[3,4-c]pyridine core and a pendant ethylidene-linked ring. It was found that maintaining the dihydrofuro[3,4-c]pyridine core was crucial for activity.

In a separate line of research focusing on proteasome inhibition, a series of C1 and C4 derivatives of furo[3,4-c]pyridine-3-one were synthesized and evaluated. nih.gov This work demonstrated that substitutions at these positions could modulate both the potency and the selectivity of inhibition against different catalytic sites of the constitutive proteasome (c20S) and immunoproteasome (i20S). For instance, a compound featuring a benzylamino group at the C4 position and gem-dimethyl substitution at C1 was identified as a potent and specific inhibitor of the constitutive proteasome. nih.gov

The table below summarizes key SAR findings from studies on furo[3,4-c]pyridine-3-one analogs as proteasome inhibitors.

Compound IDC1 SubstitutionC4 SubstitutionTargetActivity (IC50)
Nor-cerpegin Analog 1,1-dimethylHc20S PA> 50 µM
Compound 10 1,1-dimethylBenzylaminoc20S PA0.6 µM
Compound 10 1,1-dimethylBenzylaminoi20S PANo inhibition

Data sourced from a study on proteasome inhibitors. nih.gov c20S and i20S refer to the constitutive and immunoproteasome, respectively. PA refers to the peptidyl-glutamyl peptide-hydrolyzing activity.

Impact of Structural Modifications on Biological Potency and Selectivity

Structural modifications to the furo[3,4-c]pyridine scaffold have a profound impact on biological potency and target selectivity.

Modifications at the C4 Position: The substitution at the C4 position is a critical determinant of activity. In the context of proteasome inhibition, introducing an amino group, particularly a benzylamino substituent, at C4 dramatically increases potency against the peptidyl-glutamyl peptide-hydrolyzing (PA) site of the constitutive proteasome. nih.gov A compound with this feature (Compound 10) showed an IC50 of 600 nM for the constitutive PA site while exhibiting no significant inhibition of the corresponding immunoproteasome site, demonstrating that C4 modifications can impart high selectivity. nih.gov

Modifications at the C1 Position: Alterations at the C1 position also influence activity. The presence of a gem-dimethyl group at C1 in furo[3,4-c]pyridine-3-one analogs was a common feature in potent proteasome inhibitors. nih.gov

Pendant Group Modifications: For analogs featuring an ethylidene-linked substituent, the nature of the appended ring system is crucial. In the perforin (B1180081) inhibitor series, variations of this pendant ring from benzofuran (B130515) to benzothiophene (B83047) or indole (B1671886) led to significant changes in potency. researchgate.net This suggests that the distal part of the molecule is involved in key interactions with the biological target and that its size, shape, and electronics must be optimized. researchgate.net

Elucidation of Key Pharmacophoric Features for Target Interaction

Analysis of active furo[3,4-c]pyridine analogs points to several key pharmacophoric features necessary for potent and selective target engagement.

The Bicyclic Core: The rigid furo[3,4-c]pyridine scaffold itself is a primary pharmacophoric element, correctly orienting the substituents for interaction with the target protein. Its planar structure may facilitate stacking interactions within a binding site. mdpi.com

C4-Substituent as a Key Interaction Moiety: For proteasome inhibitors, the C4 position is critical. An amino or substituted amino group at this position appears to be a key feature for interacting with the enzyme's active site. Molecular docking simulations of a potent C4-benzylamino substituted analog suggested that it occupies the catalytic site in a manner that allows for specific interactions, which are absent when docked into the non-targeted immunoproteasome site. nih.gov This indicates the C4-substituent is a primary determinant of selectivity.

The Lactone Carbonyl: In furo[3,4-c]pyridin-3-one systems, the carbonyl group of the lactone is a potential hydrogen bond acceptor. Docking studies of related furopyridone derivatives against targets like METAP2 suggest the C=O group of the pyridone moiety plays a crucial role in binding. mdpi.com A similar role can be posited for the lactone carbonyl in the furo[3,4-c]pyridine scaffold.

Hydrophobic Features: The gem-dimethyl group at C1 and aromatic rings in substituents (e.g., the benzyl (B1604629) group at C4 or pendant rings in perforin inhibitors) provide essential hydrophobic interactions that contribute to binding affinity. researchgate.netnih.gov

Scaffold Hopping and Design Strategies for Lead Optimization

Lead optimization of compounds based on the furo[3,4-c]pyridine core can be advanced through several strategies, including scaffold hopping. This approach involves replacing the core scaffold with a structurally different but functionally similar moiety to improve properties like potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) profiles.

A clear example of scaffold hopping was demonstrated in the development of proteasome inhibitors. Alongside the furo[3,4-c]pyridine-3-one series, researchers designed and synthesized thieno[2,3-d]pyrimidine-4-one analogs. nih.gov This represents a bioisosteric replacement where the furan ring is exchanged for a thiophene (B33073) ring and the pyridine (B92270) is replaced by a pyrimidine. This strategy led to a shift in target selectivity; the resulting thieno[2,3-d]pyrimidine-4-one compound was a selective inhibitor of the trypsin-like (T-L) sites of both the constitutive and immunoproteasome, a different activity profile from the parent furo[3,4-c]pyridine inhibitors. nih.gov

Further design strategies for lead optimization could involve:

Ring Isomer Exploration: Investigating other furopyridine isomers, such as furo[3,2-c]pyridine (B1313802) or furo[2,3-b]pyridine (B1315467), could yield novel interactions with the target and alter physicochemical properties. nih.govmdpi.com

Fragment-Based Growth: Using the 4-amine of the parent compound as an anchor point, fragment-based approaches could be used to build substituents that explore additional pockets within the target's binding site.

Property-Focused Design: To improve properties like solubility, which can be a challenge for planar heterocyclic systems, strategies such as reducing lipophilicity, introducing polar functional groups, or disrupting planarity can be employed. dundee.ac.uk For example, replacing aromatic substituents with saturated heterocyclic rings (e.g., morpholine) is a common tactic to enhance solubility and metabolic stability. dundee.ac.uk

Future Perspectives and Research Directions for 1,3 Dihydrofuro 3,4 C Pyridin 4 Amine

Development of Novel Synthetic Methodologies for Diversification

The exploration of the full therapeutic potential of the 1,3-dihydrofuro[3,4-c]pyridin-4-amine core hinges on the development of versatile and efficient synthetic routes. Current methodologies for constructing fused pyridine (B92270) systems often involve multi-step sequences that can limit the accessible chemical space and hinder the generation of diverse compound libraries. Future research should prioritize the development of novel synthetic strategies that offer improved efficiency, flexibility, and access to a wider range of analogs.

Key areas for methodological development include:

One-Pot and Multicomponent Reactions (MCRs): Designing one-pot or multicomponent reactions would enable the rapid assembly of the furo[3,4-c]pyridine (B3350340) core from simple, readily available starting materials. nih.govacs.org This approach is not only step-economical but also allows for the introduction of multiple points of diversity in a single operation, facilitating the creation of extensive compound libraries for screening.

Domino and Cascade Reactions: The development of domino or cascade reaction sequences, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, presents an elegant and efficient strategy for constructing the core structure.

Late-Stage Functionalization: Methodologies for the late-stage functionalization of the this compound scaffold are highly desirable. Techniques such as C-H activation would permit the direct introduction of various substituents onto the pre-formed heterocyclic system, enabling rapid structure-activity relationship (SAR) studies.

A hypothetical synthetic approach for diversification is outlined below:

Reaction TypeStarting MaterialsKey FeaturesPotential for Diversification
Multicomponent ReactionSubstituted furfural, an amino acid derivative, and a cyclizing agentConvergent synthesis, high atom economyVariation of all three components to introduce diversity at multiple positions
Domino CyclizationA suitably functionalized furan (B31954) and a pyridine precursorFormation of multiple rings in one potModification of precursors to alter substitution patterns
C-H ArylationThis compound and various aryl halidesDirect introduction of aryl groups without pre-functionalizationAccess to a wide range of biaryl analogs

Advanced Computational Approaches for Rational Design of Analogs

Computational chemistry offers powerful tools to guide the rational design of this compound analogs with enhanced biological activity and optimized physicochemical properties. By predicting how structural modifications will affect a molecule's interaction with a biological target, computational approaches can prioritize the synthesis of the most promising compounds, thereby saving time and resources.

Future computational research directions should include:

Structure-Based Drug Design (SBDD): If a specific biological target is identified, SBDD techniques, such as molecular docking, can be employed to predict the binding mode and affinity of novel analogs within the target's active site. This can guide the design of derivatives with improved interactions. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods like quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used to build predictive models based on the biological activity of a set of known active compounds. These models can then be used to screen virtual libraries of this compound analogs to identify new candidates for synthesis.

In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. Computational models can be used to assess the drug-likeness of designed analogs, helping to identify and filter out compounds with potentially unfavorable pharmacokinetic or toxicological profiles.

A prospective computational workflow for analog design is presented below:

Computational MethodObjectiveInput DataExpected Output
Molecular DockingPredict binding affinity and orientation to a target protein3D structure of the target protein and a library of virtual analogsDocking scores and predicted binding poses for each analog
QSAR ModelingDevelop a predictive model for biological activityA dataset of analogs with experimentally determined activitiesA mathematical equation relating structural descriptors to activity
ADMET PredictionAssess drug-like propertiesChemical structures of designed analogsPredictions for properties such as solubility, permeability, and potential toxicity

Identification and Validation of New Biological Targets (In Vitro)

A critical avenue of future research is the identification and validation of the biological targets of this compound and its derivatives. The structural similarity to other biologically active fused pyridines suggests a wide range of potential targets. nih.govmdpi.com

Potential in vitro screening strategies include:

Phenotypic Screening: Initial screening of a library of this compound analogs in cell-based assays can identify compounds with interesting biological effects, such as anticancer, anti-inflammatory, or antimicrobial activity. mdpi.com

Target-Based Screening: Once a phenotypic effect is observed, target deconvolution methods can be employed to identify the specific protein or pathway responsible for the compound's activity. Alternatively, analogs can be directly screened against panels of known drug targets, such as kinases, proteases, or G-protein coupled receptors. For instance, related furo[3,4-c]pyridine-3-ones have been investigated as inhibitors of the proteasome. core.ac.uk

Enzymatic Assays: For compounds hypothesized to inhibit specific enzymes, in vitro enzymatic assays can be used to determine their inhibitory potency and mechanism of action.

A summary of potential biological targets based on related heterocyclic scaffolds is provided below:

Target ClassExamplesPotential Therapeutic Area
Protein KinasesCyclin-dependent kinases (CDKs)Oncology
ProteasesProteasomeOncology, Inflammatory Diseases
Enzymes in PathogensDprE1 in Mycobacterium tuberculosisInfectious Diseases
G-Protein Coupled ReceptorsCannabinoid receptorsNeurology

Applications as Chemical Probes for Biological System Investigations

Beyond their potential as therapeutic agents, well-characterized this compound derivatives can serve as valuable chemical probes for investigating complex biological systems. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein, allowing researchers to study its role in cellular processes.

To be utilized as a chemical probe, an analog of this compound should possess the following characteristics:

High Potency and Selectivity: The probe should interact with its intended target at low concentrations and exhibit minimal off-target effects.

Known Mechanism of Action: The way in which the probe modulates the function of its target should be well-understood.

Cellular Permeability: The probe must be able to cross the cell membrane to reach its intracellular target.

The development of such probes would enable a deeper understanding of the biological roles of their targets and could lead to the validation of new drug targets for various diseases. For example, a highly selective kinase inhibitor from this chemical series could be used to dissect the signaling pathways controlled by that kinase.

Q & A

Q. What are the common synthetic routes for preparing 1,3-Dihydrofuro[3,4-c]pyridin-4-amine in academic research?

The compound is synthesized via domino reactions starting from pyridoxal and ketones. This method involves sequential cyclization and annulation steps, where pyridoxal undergoes condensation with ketones to form the fused furopyridine core. Reaction conditions (e.g., solvent polarity, temperature) are critical for regioselectivity and yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H NMR : To confirm substituent positions and ring saturation (e.g., singlet peaks for equivalent protons in the furo ring).
  • Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.
  • Elemental analysis : To verify purity and stoichiometry. These methods are consistent with protocols used for structurally related heterocycles (e.g., furopyrimidines) .

Q. What chromatographic methods are suitable for purity assessment of this compound?

Thin-layer chromatography (TLC) with ethyl acetate/hexane gradients (e.g., 1:3 ratio) provides rapid monitoring of reaction progress. For high-resolution purity analysis, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Optimization strategies include:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency in domino reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions. Yields >80% have been achieved in analogous furopyrimidine syntheses by adjusting these parameters .

Q. What computational approaches are used to predict the binding affinity of this compound to biological targets?

Blind docking simulations (e.g., PatchDock) identify potential binding sites in enzymes like α-L-fucosidase. Clustering analysis of docking solutions prioritizes interactions with the N-terminal α/β domain of the target protein. Molecular dynamics (MD) simulations further refine binding stability predictions .

Q. What strategies are employed to functionalize this compound for enhanced bioactivity?

Derivatization focuses on:

  • Nucleophilic substitution : Introducing alkyl/aryl groups at the amine position.
  • Cross-coupling reactions : Suzuki-Miyaura couplings to append pharmacophores (e.g., biphenyl groups).
  • Bioisosteric replacement : Substituting the furo oxygen with sulfur or modifying the pyridine ring for improved metabolic stability .

Q. What mechanistic insights support the domino reaction pathway in the synthesis of this compound?

The domino mechanism involves:

  • Knoevenagel condensation : Between pyridoxal and ketones to form an α,β-unsaturated intermediate.
  • Electrocyclic ring closure : To generate the fused furopyridine system. DFT studies on analogous systems confirm the feasibility of this pathway under thermal conditions .

Q. How can thermal stability studies inform the storage and handling of this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures (>200°C) and phase transitions. Storage recommendations include anhydrous environments and inert atmospheres (N₂/Ar) to prevent oxidation, based on thermal profiles of related pyrrolo-pyridine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.